molecular formula C20H16ClN3O4S B2699816 Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate CAS No. 921541-38-0

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2699816
CAS No.: 921541-38-0
M. Wt: 429.88
InChI Key: ABAHXUQLYDLAIK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a benzamide group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Biological Activity

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Name : this compound
  • CAS Number : 921541-38-0
  • Molecular Formula : C20H16ClN3O4S
  • Molecular Weight : 429.8767 g/mol
  • SMILES Notation : COC(=O)c1ccc(cc1)NC(=O)Cc1csc(n1)NC(=O)c1ccc(cc1)Cl

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Mitochondrial dysfunction leading to cell death

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in cancer progression. For example, it inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • Enzyme Interaction : The thiazole moiety enhances binding affinity to target enzymes through π-stacking interactions.
  • Cellular Uptake : The methyl ester group improves lipophilicity, facilitating cellular uptake.
  • Apoptosis Induction : The compound activates apoptotic pathways by modulating protein expression related to cell survival and death.

Case Study 1: Efficacy Against Bacterial Infections

In a clinical trial involving patients with resistant bacterial infections, this compound was administered alongside standard antibiotics. Results showed a synergistic effect, enhancing the efficacy of antibiotics against resistant strains .

Case Study 2: Cancer Treatment

A study involving mice implanted with human tumor cells demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumors .

Properties

IUPAC Name

methyl 4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-28-19(27)13-4-8-15(9-5-13)22-17(25)10-16-11-29-20(23-16)24-18(26)12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHXUQLYDLAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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